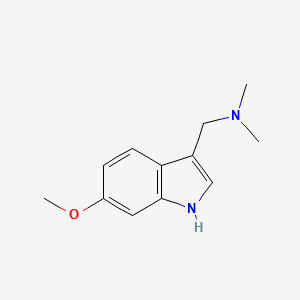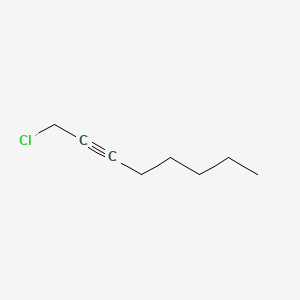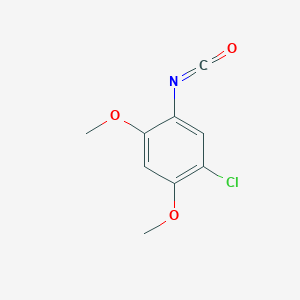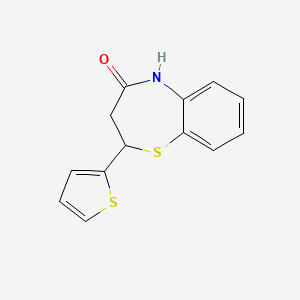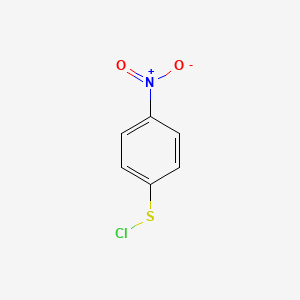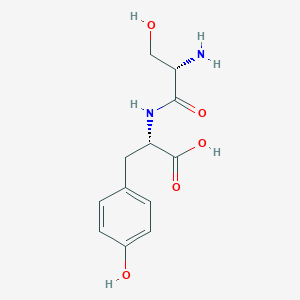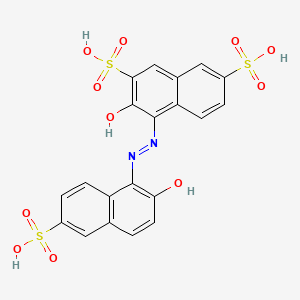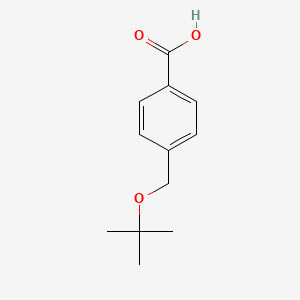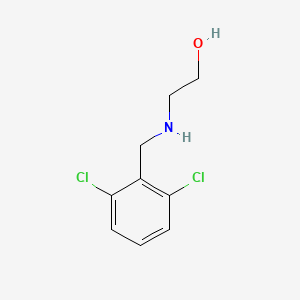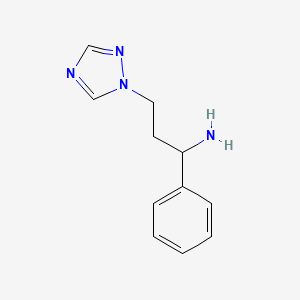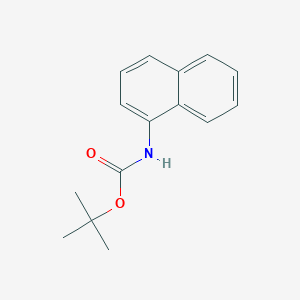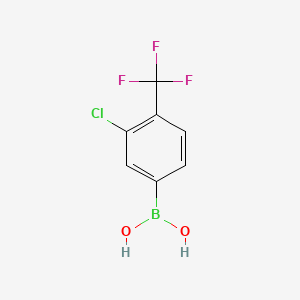
Ácido 3-cloro-4-(trifluorometil)fenilborónico
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is used in research and development .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid involves several chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . It has also been involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is C7H5BClF3O2 . Its average mass is 224.373 Da and its monoisotopic mass is 224.002319 Da .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)phenylboronic acid include a density of 1.5±0.1 g/cm3, boiling point of 308.3±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 140.3±30.7 °C .Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Este compuesto se puede utilizar como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son un tipo de reacciones de acoplamiento cruzado catalizadas por paladio, que se utilizan para sintetizar enlaces carbono-carbono.
Reacciones de arilación directa catalizadas por paladio
También se puede utilizar en reacciones de arilación directa catalizadas por paladio . Este es un método para introducir un grupo arilo en una molécula, que es un paso clave en la síntesis de muchos compuestos orgánicos.
Secuencia de reacción de Heck oxidativa catalizada por Pd (II) de tipo en tándem y amidación intramolecular C-H
Este compuesto se puede utilizar en secuencias de reacción de Heck oxidativa catalizada por Pd (II) de tipo en tándem y amidación intramolecular C-H . Esta es una secuencia de reacción compleja que se puede utilizar para crear una variedad de compuestos orgánicos diferentes.
Aminación intramolecular catalizada por rodio
Se puede utilizar como reactivo para la aminación intramolecular catalizada por rodio . Este es un tipo de reacción que introduce un grupo amino en una molécula.
Reacciones de acoplamiento de Mizoroki-Heck
Este compuesto se puede utilizar en reacciones de acoplamiento de Mizoroki-Heck . Estas reacciones son un tipo de reacciones de formación de enlaces carbono-carbono catalizadas por paladio.
Reacción de tipo Heck estereoespecífica catalizada por paladio
Se puede utilizar en reacciones de tipo Heck estereoespecíficas catalizadas por paladio . Estas reacciones se utilizan para formar dobles enlaces carbono-carbono con control sobre la estereoquímica del producto.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
3-Chloro-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process called transmetalation . In this process, the organoboron compound (like our 3-Chloro-4-(trifluoromethyl)phenylboronic acid) transfers an organic group to a metal . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 3-Chloro-4-(trifluoromethyl)phenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is a part of the broader field of palladium-catalyzed coupling reactions, which are crucial in organic synthesis .
Pharmacokinetics
As a boron reagent, it is known to be relatively stable and readily prepared . These properties can influence its bioavailability in the context of chemical reactions.
Result of Action
The action of 3-Chloro-4-(trifluoromethyl)phenylboronic acid results in the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of complex organic compounds, including many biologically and pharmacologically active molecules .
Action Environment
The action of 3-Chloro-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . Safety data suggests that this compound should be handled in a well-ventilated area to avoid inhalation .
Propiedades
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTAGGJMWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396219 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847756-88-1 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



